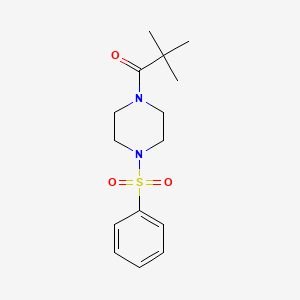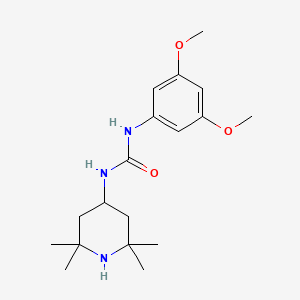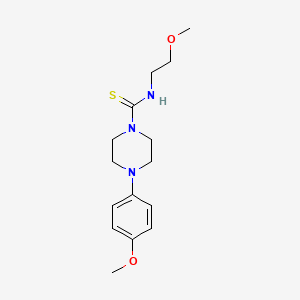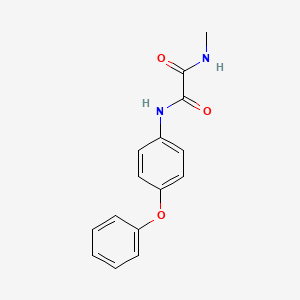
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research for several decades. It is a potent and selective neurotoxin that targets noradrenergic neurons in the brain and has been studied extensively for its effects on behavior, cognition, and physiology.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
1-(2,2-dimethylpropanoyl)-4-(phenylsulfonyl)piperazine, through its derivatives, has been investigated for its metabolic pathways, particularly focusing on its oxidative metabolism. For instance, a study on the metabolism of Lu AA21004, a novel antidepressant related to the chemical family of this compound, found that it undergoes various metabolic transformations, including oxidation to hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, and benzylic alcohol, further oxidized to benzoic acid. This detailed metabolic mapping was facilitated using human liver microsomes and identified the involvement of multiple cytochrome P450 enzymes in these processes (Hvenegaard et al., 2012).
Therapeutic Potential
The therapeutic potential of derivatives of this compound spans across various domains, including their role as ligands for melanocortin receptors, which are crucial for understanding obesity and metabolic disorders. Research into substituted piperazines as ligands for melanocortin receptors elaborates on the synthesis and pharmacological characterization of these derivatives, showing promise for therapeutic applications by displaying selective activity across different receptor subtypes (Mutulis et al., 2004).
Antimicrobial and Anticancer Applications
In the search for novel antimicrobial and anticancer agents, derivatives of this compound have been synthesized and evaluated. These studies have led to the discovery of compounds with significant antibacterial, antifungal, and anticancer activities, highlighting the compound's versatility and potential as a basis for developing new therapeutic agents. For example, research on the anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, which are structurally related, has shown promising results in vitro against various cancer cell lines, indicating the potential of these derivatives in cancer therapy (Turov, 2020).
Propiedades
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14(18)16-9-11-17(12-10-16)21(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKOWNLCPOCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4575634.png)
![N-[2-(cyclohexylthio)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4575642.png)
![dimethyl 2,2'-[1,2-ethanediylbis(oxy)]dibenzoate](/img/structure/B4575651.png)
![2-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4575652.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4575660.png)



![1-[(4-chlorophenoxy)methyl]-N-(5-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4575700.png)
![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4575705.png)
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4575706.png)

![1-{3-[(6-phenyl-4-pyrimidinyl)amino]phenyl}ethanone hydrochloride](/img/structure/B4575731.png)
![2-{[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575738.png)
